molecular formula C25H24O12 B3432505 Isochlorogenic acid b CAS No. 32451-88-0

Isochlorogenic acid b

Cat. No.: B3432505
CAS No.: 32451-88-0
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-PSEXTPKNSA-N
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Description

Isochlorogenic acid B, also known as 3,4-dicaffeoylquinic acid, is a polyphenolic compound found in various plants, including Lonicera japonica (Japanese honeysuckle). It is one of the isomers of chlorogenic acids, which are esters formed between caffeic acid and quinic acid. This compound is known for its potent antioxidant, anti-inflammatory, and hepatoprotective properties .

Mechanism of Action

Target of Action

3,4-Dicaffeoylquinic acid (3,4-DCQA), also known as Isochlorogenic acid B, has been found to interact with several targets. It has been shown to inhibit AngII-induced rVSMC proliferation and migration . It also exhibits a robust binding affinity with amyloid-beta (Aβ) protein , a hallmark of Alzheimer’s disease pathology . Furthermore, it has been reported to have α-glucosidase inhibitory effects .

Mode of Action

3,4-DCQA interacts with its targets in various ways. It downregulates the Akt, JNK and part of the ERK1/2 pathways, which are involved in cell proliferation and migration . In the context of Alzheimer’s disease, 3,4-DCQA disrupts Aβ self-aggregation by interacting with specific phenolic hydroxyl and amino acid residues . As an α-glucosidase inhibitor, it interferes with the breakdown and absorption of carbohydrates in the small intestine .

Biochemical Pathways

The compound affects several biochemical pathways. It downregulates the Akt, JNK and ERK1/2 pathways , which play crucial roles in cell proliferation and migration . It also disrupts the self-aggregation of Aβ, a process that is central to the pathogenesis of Alzheimer’s disease .

Result of Action

The interaction of 3,4-DCQA with its targets leads to several molecular and cellular effects. It inhibits cell proliferation and migration, potentially through its antioxidant properties . It also disrupts the aggregation of Aβ, which could have implications for the treatment of Alzheimer’s disease . Moreover, it exerts apoptosis-mediated cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochlorogenic acid B can be synthesized through esterification reactions involving caffeic acid and quinic acid. The process typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired ester bonds.

Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources such as Lonicera japonica. The extraction process involves the use of solvents like ethanol, followed by purification using techniques such as macroporous resin adsorption and preparative chromatography . This method ensures high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Isochlorogenic acid B undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into simpler phenolic compounds.

    Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water.

Major Products Formed: The major products formed from these reactions include various quinones, phenolic acids, and other derivatives that retain the core structure of this compound .

Scientific Research Applications

Isochlorogenic acid B has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isochlorogenic acid B is part of a group of compounds known as chlorogenic acids. Similar compounds include:

    Chlorogenic Acid: The ester of caffeic acid and quinic acid, known for its antioxidant and anti-inflammatory properties.

    Isochlorogenic Acid A: Another isomer with similar biological activities but different structural arrangements.

    Isochlorogenic Acid C: Similar to this compound but with variations in the position of ester bonds.

Uniqueness: this compound is unique due to its specific arrangement of caffeic acid moieties, which contributes to its distinct biological activities and higher potency in certain applications compared to its isomers .

Properties

IUPAC Name

(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCLZKMFXSILNL-PSEXTPKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14534-61-3, 89886-31-7
Record name 3,4-Di-O-caffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DICAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

234 - 238 °C
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4-dicaffeoylquinic acid exert its anti-inflammatory effects?

A1: [, ] Research indicates that 3,4-dicaffeoylquinic acid inhibits the activation of two key inflammatory pathways:
* Nuclear factor-κB (NF-κB) pathway: 3,4-diCQA suppresses the translocation of the NF-κB p65 subunit to the nucleus, hindering the expression of pro-inflammatory mediators. [, ] * Mitogen-activated protein kinase (MAPK) pathway: 3,4-diCQA reduces the phosphorylation of MAPKs, further dampening the inflammatory response. []

Q2: What are the downstream effects of 3,4-dicaffeoylquinic acid's interaction with human neutrophil elastase (HNE)?

A2: [] 3,4-Dicaffeoylquinic acid exhibits a mixed-type noncompetitive inhibition of HNE, effectively reducing its activity. This inhibition may play a role in the compound's anti-inflammatory and potentially therapeutic effects.

Q3: How does 3,4-dicaffeoylquinic acid impact the progression of osteoarthritis?

A3: [] 3,4-Dicaffeoylquinic acid demonstrates chondroprotective effects, mitigating the degradation of cartilage often observed in osteoarthritis. This protective effect is linked to its anti-inflammatory action, primarily through the inhibition of IL-1β-induced expression of inflammatory mediators and cartilage-degrading enzymes like MMP-3 and MMP-13.

Q4: Can 3,4-dicaffeoylquinic acid influence insulin-degrading enzyme (IDE) activity?

A4: [] Studies suggest that 3,4-dicaffeoylquinic acid may increase IDE expression. This increased IDE activity could contribute to the prevention of amyloid β (Aβ) accumulation, a hallmark of Alzheimer's disease.

Q5: What role does 3,4-dicaffeoylquinic acid play in combating the influenza A virus?

A5: [] 3,4-Dicaffeoylquinic acid exhibits antiviral activity against influenza A virus, potentially by increasing the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This increase in TRAIL can promote the clearance of virus-infected cells, offering a novel approach to managing influenza infection.

Q6: What is the molecular formula and weight of 3,4-dicaffeoylquinic acid?

A6: The molecular formula of 3,4-dicaffeoylquinic acid is C25H24O12, and its molecular weight is 516.44 g/mol.

Q7: Have any computational studies been conducted on 3,4-dicaffeoylquinic acid and what insights have they provided?

A7: [, ] Yes, molecular modeling studies have investigated the binding mechanisms of 3,4-dicaffeoylquinic acid with targets like ovalbumin and HIV-1 integrase. These studies highlighted the significant role of van der Waals forces and hydrogen bonding in stabilizing the interactions between 3,4-diCQA and these targets.

Q8: What is known about the pharmacokinetic profile of 3,4-dicaffeoylquinic acid?

A8: [] A study utilizing liquid chromatography-mass spectrometry successfully quantified 3,4-dicaffeoylquinic acid in rat plasma after intravenous administration of Mailuoning injection, demonstrating the applicability of this method for pharmacokinetic investigations of the compound.

Q9: What in vitro and in vivo models have been used to study the efficacy of 3,4-dicaffeoylquinic acid?

A9: Various models have been employed to investigate the biological activities of 3,4-dicaffeoylquinic acid, including: * In vitro: * RAW264.7 cells to assess anti-inflammatory properties [] * Primary rat chondrocytes to evaluate chondroprotective effects in osteoarthritis [] * Human rhabdomyosarcoma (RD) cells to study antiviral activity against EV-A71 [] * In vivo: * Carrageenan-induced inflammation model in rats [] * Destabilization of the medial meniscus (DMM)-surgery-induced OA rat model [] * High-fat diet-induced cognitive dysfunction in mice [] * Various hepatotoxicity models in rats (CCl4, D-galactosamine, alpha-naphthylisothiocyanate, DL-ethionine) [] * Influenza A virus infection model in mice []

Q10: What is known about the safety profile of 3,4-dicaffeoylquinic acid?

A10: [, ] While 3,4-dicaffeoylquinic acid generally exhibits a favorable safety profile in preclinical studies, further research is necessary to fully elucidate its potential toxicity and long-term effects.

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